molecular formula C21H14N4O5S2 B2527625 7-(furan-2-ylmethyl)-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1115970-59-6

7-(furan-2-ylmethyl)-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2527625
CAS RN: 1115970-59-6
M. Wt: 466.49
InChI Key: FUUWKMWKPXEEPO-UHFFFAOYSA-N
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Description

The compound "7-(furan-2-ylmethyl)-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one" is a complex organic molecule that appears to be related to quinazoline derivatives. These derivatives have been studied for their potential biological activities, including antifungal and analgesic properties. The structure of the compound suggests that it may have been designed to target specific biological pathways or organisms, leveraging the chemical reactivity of its constituent heterocycles such as furan, thiophene, oxadiazole, and quinazoline.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been reported in the literature. For instance, the synthesis of 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols has been described, which involves the introduction of arylthio groups to the quinazoline scaffold . These synthetic routes could provide insights into the possible synthetic strategies for the compound , although the exact method for its synthesis is not detailed in the provided data.

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic motifs that are known for their chemical reactivity and potential interaction with biological targets. The furan and thiophene rings are electron-rich, which could facilitate interactions with electrophilic sites in biological molecules. The oxadiazole ring is a common motif in drug design due to its stability and hydrogen bonding capability. The quinazoline core is a well-known pharmacophore in medicinal chemistry, often associated with kinase inhibition and other biological activities.

Chemical Reactions Analysis

While specific chemical reactions of the compound have not been detailed, the presence of reactive groups such as arylthio suggests that it could undergo nucleophilic substitution reactions or act as a ligand in coordination chemistry. The compound's heterocyclic components may also participate in various organic transformations, which could be exploited in further derivatization or in its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly provided, but based on the structure, one could infer certain characteristics. The compound likely has a significant molecular weight and may exhibit low solubility in water due to its complex structure and potential for intramolecular hydrogen bonding. Its heterocyclic components may absorb UV light, making it amenable to UV spectroscopy for analysis. The compound's lipophilicity and potential for crossing biological membranes could be inferred from its structure, which may impact its pharmacokinetic profile.

Relevant Case Studies

The antifungal activity of related compounds, such as 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols, has been demonstrated against various species including Candida, Aspergillus, and Cryptococcus neoformans, with MIC levels as low as 12.5μg/mL . This suggests that the compound may also possess antifungal properties. Additionally, the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and their evaluation as analgesic agents provide a precedent for the analgesic potential of furan-containing compounds . These case studies highlight the therapeutic potential of the compound's structural relatives in treating fungal infections and pain.


"Synthesis and antifungal activity of 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols." "7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents."

Scientific Research Applications

Synthetic Methods and Crystal Structure

Synthesis and Structural Analysis : A related compound, 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, was synthesized and its crystal structure was determined using X-ray diffraction and DFT calculations. This study underscores the importance of structural analysis in understanding the properties of such compounds (Sun et al., 2021).

Biological Activities

Anticancer Activity : Research has shown that derivatives of quinazolinone, like the specified compound, have potential anticancer activities. For example, 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303) demonstrated potent antiproliferative activity and disrupted microtubule formation, showcasing its efficacy in inhibiting tumor growth in vivo (Suzuki et al., 2020).

Antimicrobial and Antifungal Activities : Novel quinazolinone derivatives have shown significant antimicrobial and antifungal activities. This aligns with the potential utility of the specified compound in developing new antimicrobial agents (Mohamed et al., 2010).

properties

IUPAC Name

7-(furan-2-ylmethyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O5S2/c26-20-13-7-15-16(29-11-28-15)8-14(13)22-21(25(20)9-12-3-1-5-27-12)32-10-18-23-19(24-30-18)17-4-2-6-31-17/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUWKMWKPXEEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CS5)CC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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